molecular formula C11H14O4 B1309041 4-methoxy-3-(2-methoxyethoxy)benzaldehyde CAS No. 116168-89-9

4-methoxy-3-(2-methoxyethoxy)benzaldehyde

Cat. No.: B1309041
CAS No.: 116168-89-9
M. Wt: 210.23 g/mol
InChI Key: ZMRITOOPJGZGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-3-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C11H14O4. It is a derivative of benzaldehyde, featuring methoxy and methoxyethoxy substituents on the aromatic ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methoxyethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-methoxy-3-(2-methoxyethoxy)benzoic acid.

    Reduction: 4-methoxy-3-(2-methoxyethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-(2-methoxyethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-(2-methoxyethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methoxyethoxy groups may influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which enhance its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Biological Activity

4-Methoxy-3-(2-methoxyethoxy)benzaldehyde, a benzaldehyde derivative, has garnered attention in scientific research due to its unique structural features, including methoxy and methoxyethoxy groups. These modifications enhance its solubility and reactivity, making it a valuable compound in various biological applications.

The compound exhibits several notable chemical properties that contribute to its biological activity:

  • Oxidation and Reduction : The aldehyde functional group can be oxidized to form 4-methoxy-3-(2-methoxyethoxy)benzoic acid or reduced to yield 4-methoxy-3-(2-methoxyethoxy)benzyl alcohol. These transformations are crucial for understanding its reactivity in biological systems.
  • Nucleophilic Interactions : The aldehyde group allows for nucleophilic addition reactions, potentially leading to the formation of covalent adducts with proteins. This interaction may inhibit enzymatic activities, providing insights into its therapeutic potential.

Biological Activities

The biological activities of this compound can be categorized into various areas:

Research Findings and Case Studies

Research on related benzaldehyde derivatives provides insights into the potential biological activity of this compound:

  • Inhibitory Effects on Kinases : A study highlighted the effectiveness of structurally similar compounds in inhibiting protein kinases involved in cancer progression. Compounds with similar functional groups were shown to induce apoptosis in cancer cells, suggesting that this compound could have comparable properties .
  • Reactivity with Biological Macromolecules : Investigations into the interactions of benzaldehyde derivatives with amino acids and proteins have revealed that these compounds can modify protein structures through covalent bonding. This reactivity is crucial for understanding their potential as therapeutic agents.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReferences
This compoundPotential enzyme inhibitor; reactive with proteins
4-MethoxybenzaldehydeInduces apoptosis in cancer cells
4-EthoxybenzaldehydeMulti-kinase inhibition; anticancer properties

Properties

IUPAC Name

4-methoxy-3-(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-9(8-12)3-4-10(11)14-2/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRITOOPJGZGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424469
Record name 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116168-89-9
Record name 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Followed the procedure described in Step 2 of Intermediate 65 starting from 3-hydroxy-4-methoxybenzaldehyde, isolated 2.4 g, yield 89%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxy-4-methoxybenzaldehyde (8.0 g) in DMF (60 mL) was added K2CO3 (8.0 g) and 1-chloro-2-methoxyethane (5.1 g). The resulting mixture was stirred at 80° C. overnight. After reaction finished, ethyl acetate (200 ml) was added, and washed with 2 N aqueous HCl solution, brine, dried over Na2SO4, filtered, concentrated. The residue was washed with petrol ether to give 4-methoxy-3-(2-methoxyethoxy)benzaldehyde (11 g) as a yellow solid. 1H-NMR (400 MHz, CDCl3): δ: 9.84 (s, 1H); 7.49-7.43 (m, 2H); 6.98 (d, J=8.0, 1 H); 4.25-4.22 (m, 2H); 3.95 (s, 3H); 3.83-3.81 (m, 2H); 3.46 (s, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.